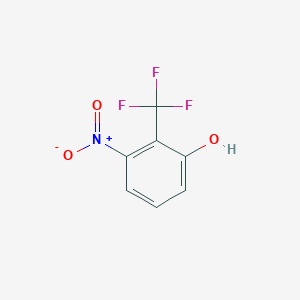

3-Nitro-2-(trifluoromethyl)phenol

Description

Properties

IUPAC Name |

3-nitro-2-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)6-4(11(13)14)2-1-3-5(6)12/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMAMUQIIAELJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Nitro 2 Trifluoromethyl Phenol and Its Derivatives

Established Synthetic Routes to 3-Nitro-2-(trifluoromethyl)phenol

Traditional synthetic approaches to this compound and its isomers rely on well-established aromatic substitution reactions. The order and type of these reactions are critical in achieving the desired substitution pattern.

Nitration Protocols for Trifluoromethylated Phenols

A primary and direct method for synthesizing nitrated trifluoromethylphenols is through the electrophilic aromatic substitution—specifically, nitration—of a trifluoromethylated phenol (B47542) precursor. In the case of this compound, the starting material would be 2-(trifluoromethyl)phenol (B147641). The regiochemical outcome of the nitration is dictated by the directing effects of the existing substituents: the hydroxyl (-OH) group is a strongly activating ortho- and para-director, while the trifluoromethyl (-CF₃) group is a deactivating meta-director.

Given that the hydroxyl group's directing effect is dominant, nitration of 2-(trifluoromethyl)phenol is expected to yield a mixture of isomers, with the nitro group being directed to the positions ortho and para to the -OH group (positions 4 and 6) and meta to the -CF₃ group (position 5). The formation of the desired 3-nitro isomer via this direct route is not favored due to the steric hindrance and electronic directing effects. However, nitration of phenol derivatives is a widely used industrial process. google.com Conventional reagents for such nitration reactions typically involve a mixture of concentrated sulfuric acid and nitric acid. google.com The reaction temperature is a critical parameter and is carefully controlled, often in a range of -20°C to 40°C, to manage the reaction's exothermicity and selectivity. google.com

Table 1: Common Reagents for Nitration of Phenol Derivatives

| Reagent System | Description |

|---|---|

| Conc. H₂SO₄ / HNO₃ | The most common and traditional method. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). google.com |

| Fuming Nitric Acid | A more potent nitrating agent, which is nitric acid containing a high concentration of nitrogen dioxide. |

| Alkali Metal Nitrates in H₂SO₄ | An alternative way to generate the nitronium ion in situ. |

| Nitronium Salts (e.g., NO₂BF₄) | Pre-formed nitronium salts that can be used in various solvents, sometimes offering higher selectivity. google.com |

Introduction of Trifluoromethyl Group onto Nitrophenol Scaffolds

Introducing a trifluoromethyl group onto a pre-existing nitrophenol scaffold is an alternative synthetic strategy. This approach is often more challenging due to the electron-deficient nature of the nitrophenol ring, which is deactivated towards electrophilic substitution. Therefore, nucleophilic or radical trifluoromethylation methods are typically required.

Recent advancements in organofluorine chemistry have led to the development of powerful trifluoromethylating agents. nih.gov For instance, hypervalent iodine(III)-CF₃ reagents (Togni reagents) and S-(trifluoromethyl)sulfonium salts (Umemoto's reagents) are effective for the trifluoromethylation of various substrates. nih.govbeilstein-journals.org While the direct trifluoromethylation of nitrophenols is not widely documented, related transformations provide insight. For example, Togni reported the copper-catalyzed trifluoromethylation of α-nitroesters. nih.gov More recently, a general, metal-free protocol for the trifluoromethylation of nitroalkanes using Umemoto's reagent has been developed, providing access to α-trifluoromethylnitroalkanes. nih.gov These methods highlight the potential for radical-based strategies to install the -CF₃ group on suitably functionalized nitro-aromatic precursors.

Table 2: Representative Reagents for Trifluoromethylation

| Reagent Class | Example(s) | Mechanism Type |

|---|---|---|

| Electrophilic CF₃⁺ Donors | Umemoto's Reagents, Togni's Reagents | Electrophilic / Radical |

| Radical CF₃• Sources | Trifluoroiodomethane (CF₃I), Sodium Trifluoromethanesulfinate (CF₃SO₂Na) | Radical |

| Nucleophilic CF₃⁻ Donors | Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic |

Multi-Step Synthesis from Precursor Molecules

A versatile and common strategy for producing specific isomers of substituted phenols, including this compound, involves a multi-step sequence starting from a different class of precursor molecule, most notably a substituted aniline (B41778). google.com This pathway offers superior control over the regiochemistry. lumenlearning.com

A plausible route begins with an appropriately substituted aniline, such as 2-(trifluoromethyl)-3-nitroaniline. This precursor undergoes diazotization, where the primary amino group (-NH₂) is converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl). The resulting diazonium salt is often unstable and is immediately subjected to hydrolysis, where heating in an aqueous solution replaces the diazonium group with a hydroxyl group to form the target phenol. google.com

A patented method for a related isomer, 3-(trifluoromethyl)-4-nitrophenol, enhances the hydrolysis step by adding the diazonium salt solution to a boiling mixture of xylene and an aqueous copper sulfate (B86663) solution. This procedure was reported to significantly improve the yield (up to 83-90%) compared to conventional aqueous hydrolysis (50% yield). google.com

Table 3: Representative Multi-Step Synthesis Pathway via Diazotization

| Step | Transformation | Typical Reagents | Purpose |

|---|---|---|---|

| 1 | Reduction of Nitro Group (if starting from a dinitro-precursor) | H₂, Pd/C or Fe/HCl | To generate the required amino group for diazotization. |

| 2 | Diazotization of Aniline | NaNO₂, HCl (aq.) | Conversion of the primary amine (-NH₂) to a diazonium salt (-N₂⁺). google.com |

| 3 | Hydrolysis of Diazonium Salt | H₂O, Heat, CuSO₄, Xylene | Replacement of the diazonium group with a hydroxyl group (-OH) to yield the final phenol product. google.com |

Modern and Sustainable Synthetic Approaches

In line with the growing emphasis on environmental responsibility, modern synthetic chemistry seeks to develop methods that are more efficient, produce less waste, and use less hazardous materials.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound would focus on improving atom economy, reducing the use of harsh acids and toxic solvents, and exploring catalytic or catalyst-free reaction conditions.

Recent research in organic synthesis has yielded promising catalyst-free and solvent-minimized approaches that could be adapted for the synthesis of fluorinated aromatics. For example, the trifluoromethylation of secondary nitroalkanes has been achieved in high yield using an Umemoto's reagent in a metal-free system. nih.gov This avoids the use of potentially toxic and expensive metal catalysts.

Furthermore, photoredox catalysis has emerged as a powerful tool, often enabling reactions under mild, visible-light irradiation. rsc.org In some cases, electron donor-acceptor (EDA) complexes can be leveraged to initiate reactions upon light absorption without the need for an external photoredox catalyst. rsc.org A study on the S-trifluoromethylation of thiophenols demonstrated that an arylthiolate anion could form an EDA complex with trifluoromethyl phenyl sulfone, which, under visible light, facilitates the reaction. rsc.org The exploration of analogous catalyst-free, light-mediated nitration or trifluoromethylation reactions in solvent-minimized conditions represents a frontier for the sustainable synthesis of compounds like this compound.

Microwave and Mechanochemical Assisted Synthesis

Modern synthetic chemistry has increasingly embraced green and efficient methodologies. Microwave-assisted synthesis and mechanochemistry represent two such innovative approaches that have been applied to the formation of nitroaromatic compounds, offering advantages in terms of reaction time, yield, and environmental impact.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of nitration, it offers a rapid and efficient alternative to conventional heating methods. For instance, the nitration of phenol to p-nitrophenol has been successfully achieved with a high yield of 89% in just one minute using calcium nitrate (B79036) and glacial acetic acid under microwave irradiation. orientjchem.orgresearchgate.net This method avoids the use of corrosive nitric and sulfuric acids, making it a more environmentally benign process. orientjchem.orgresearchgate.net The reaction is typically carried out in a standard microwave reactor, where the controlled application of microwave energy leads to a significant rate enhancement. orientjchem.org

While a direct microwave-assisted synthesis of this compound is not explicitly detailed in the reviewed literature, the principles from the synthesis of other nitrophenols can be extrapolated. The reaction would likely involve a suitable nitrating agent and a solvent transparent to microwave radiation, allowing for direct heating of the reactants. This technique has also been successfully employed in the synthesis of various heterocyclic compounds, such as nitroketene N,O-aminoacetals and N,N-aminals, highlighting its broad applicability. blucher.com.br

Mechanochemical Synthesis:

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent approach to synthesis. This technique is particularly advantageous for its reduced environmental footprint. The nitration of arenes and alcohols has been demonstrated using a bench-stable organic nitrating reagent derived from saccharin (B28170) under vibratory ball milling conditions. rsc.org This method, often performed with liquid-assisted grinding (LAG), has shown high efficiency and selectivity, minimizing waste and enhancing the sustainability of nitration protocols. rsc.org While specific application to 2-(trifluoromethyl)phenol is not reported, the broad substrate scope of mechanochemical nitration suggests its potential applicability for the synthesis of this compound.

Regioselective Synthesis Strategies

The precise placement of the nitro group on the phenol ring is critical for the desired properties of the final compound. The directing effects of the hydroxyl (-OH) and trifluoromethyl (-CF3) groups on the aromatic ring of 2-(trifluoromethyl)phenol present a challenge in achieving regioselectivity. The hydroxyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director.

Several strategies have been developed for the regioselective nitration of phenols. The choice of nitrating agent and reaction conditions plays a pivotal role in controlling the isomeric distribution of the products. For example, the use of ammonium (B1175870) nitrate (NH4NO3) in the presence of potassium hydrogen sulfate (KHSO4) has been reported for the regioselective ortho-nitration of various phenols, providing good to excellent yields. dergipark.org.tr Another approach involves using metal nitrates, such as iron(III) nitrate for electron-rich phenols and copper(II) nitrate for electron-deficient phenols, to achieve highly regiospecific ortho-nitration. researchgate.net

The nitration of phenol itself has been extensively studied, and the ortho-to-para isomer ratio can be influenced by factors like the nitrating agent, solvent, and the presence of catalysts. dergipark.org.trcolab.ws For instance, heterogeneous conditions using reagents like magnesium bis(hydrogen sulfate) or sodium hydrogen sulfate monohydrate with sodium nitrate and wet silica (B1680970) have been shown to afford nitrophenols in good yields under mild conditions. nih.gov Furthermore, catalytic antibodies have been shown to induce regioselectivity in the nitration of phenol, favoring the formation of 2-nitrophenol (B165410). nih.gov

For the synthesis of this compound, a careful selection of nitrating conditions is necessary to favor nitration at the position meta to the trifluoromethyl group and ortho to the hydroxyl group.

| Nitrating System | Selectivity | Reference |

| NH4NO3 / KHSO4 | Ortho-nitration | dergipark.org.tr |

| Fe(NO3)3·9H2O | Ortho-nitration (electron-rich phenols) | researchgate.net |

| Cu(NO3)2·6H2O | Ortho-nitration (electron-deficient phenols) | researchgate.net |

| Mg(HSO4)2 / NaNO3 / wet SiO2 | Mononitration | nih.gov |

| Catalytic Antibodies | Ortho-nitration | nih.gov |

Synthesis of Related Derivatives with Enhanced Reactivity

Preparation of Functionalized Trifluoromethylphenols as Building Blocks

Functionalized trifluoromethylphenols are valuable building blocks for the synthesis of more complex molecules. The introduction of a trifluoromethyl group can significantly alter the biological activity and physicochemical properties of a compound. While the direct synthesis of this compound is the primary focus, the preparation of related functionalized precursors is also of interest.

For example, 2-Nitro-4-(trifluoromethyl)phenol is a known compound that can serve as a starting material or a reference compound in synthetic studies. nih.gov The synthesis of such compounds often involves the nitration of the corresponding trifluoromethylphenol. The general strategies for regioselective nitration discussed previously would be applicable here.

Synthesis of Chromene Derivatives Incorporating the 3-Nitro-2-(trifluoromethyl)phenyl Moiety

Chromene derivatives are a class of heterocyclic compounds with a wide range of biological activities. The incorporation of the 3-nitro-2-(trifluoromethyl)phenyl moiety into a chromene scaffold can lead to novel compounds with potentially enhanced pharmacological properties.

A key study has reported the synthesis of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives. nih.gov These compounds were synthesized and evaluated as P2Y6 receptor antagonists. The synthesis involved the reaction of a substituted salicylaldehyde (B1680747) with a suitable nitroalkene under basic conditions. Specifically, various 6-alkynyl analogues were prepared via a Sonogashira reaction from a 6-iodo-3-nitro-2-(trifluoromethyl)-2H-chromene precursor. nih.gov This highlights a pathway to a diverse range of derivatives based on the core 3-nitro-2-(trifluoromethyl)chromene structure.

The general synthesis of chromenes often involves the condensation of a phenol with an α,β-unsaturated aldehyde or ketone, or a three-component reaction between a phenol, an active methylene (B1212753) compound, and an aldehyde. nih.gov The reactivity of the starting materials and the reaction conditions can be tailored to produce a variety of substituted chromenes.

| Derivative Type | Synthetic Approach | Key Features | Reference |

| 6-Alkynyl-3-nitro-2-(trifluoromethyl)-2H-chromenes | Sonogashira coupling from 6-iodo precursor | Introduction of diverse substituents at the 6-position | nih.gov |

| General Chromenes | Condensation of phenols with α,β-unsaturated carbonyls or three-component reactions | Versatile method for a wide range of chromene derivatives | nih.gov |

Chemical Reactivity and Transformation Pathways of 3 Nitro 2 Trifluoromethyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group is a primary site of reactivity, participating in reactions typical of phenols, though its reactivity is modulated by the adjacent electron-withdrawing groups.

Electrophilic Aromatic Substitution on the Phenol (B47542) Ring

The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution due to its ability to donate electron density to the ring through resonance. Conversely, the nitro and trifluoromethyl groups are strongly deactivating, meta-directing groups due to their powerful electron-withdrawing inductive effects. youtube.com In 3-nitro-2-(trifluoromethyl)phenol, the directing effects of the hydroxyl group dominate, guiding incoming electrophiles to the positions ortho and para to it.

For instance, the bromination of the related 3-(trifluoromethyl)phenol (B45071) with bromine in dichloromethane (B109758) results in a mixture of isomers, with substitution occurring at the positions ortho to the activating hydroxyl group. Similarly, carboxylation via the Kolbe-Schmitt reaction on 3-(trifluoromethyl)phenol yields the corresponding salicylic (B10762653) acid derivative, another example of ortho-substitution driven by the phenoxide form.

Derivatization of the Hydroxyl Moiety

The phenolic hydroxyl group can be readily converted into ethers and esters using various established methods. researchgate.netnih.gov These derivatization reactions are crucial for enhancing the analytical signal in HPLC and CE determination of compounds with hydroxyl functional groups. researchgate.net Common derivatization reagents include acyl chlorides, organic anhydrides, and isocyanates. researchgate.netnih.gov For example, pentafluorobenzoyl chloride is frequently used for the derivatization of hydroxyl-containing compounds for analysis by gas chromatography/electron capture negative ion chemical ionization-mass spectrometry (GC/ECNICI-MS). nih.gov Another approach involves the use of 2-chloro-1,3,2-dioxaphospholane (B43518) as a derivatization agent for quantifying phenolic hydroxyl groups via ³¹P NMR spectroscopy. researchgate.net

Reactivity of the Nitro Group

The nitro group is a key functional group that significantly influences the chemical reactivity of the aromatic ring and is itself susceptible to various transformations.

Reduction Reactions to Amino-Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, yielding valuable intermediates like 3-amino-2-(trifluoromethyl)phenol (B3375129). wikipedia.orgacs.orggoogle.comuni.luchembk.com This conversion can be achieved using a variety of reducing agents and methods. wikipedia.orgorganic-chemistry.org

Commonly employed methods include:

Catalytic Hydrogenation: This method uses catalysts such as Raney nickel, palladium-on-carbon, or platinum(IV) oxide. wikipedia.org

Metal-Based Reductions: Iron in acidic media, tin(II) chloride, and zinc powder are effective reducing agents. wikipedia.orgnih.gov

Other Reagents: Sodium hydrosulfite and sodium sulfide (B99878) are also utilized for this transformation. wikipedia.org A combination of trichlorosilane (B8805176) and a tertiary amine provides a mild, metal-free reduction method for both aromatic and aliphatic nitro groups. google.comorganic-chemistry.org

The resulting 3-amino-2-(trifluoromethyl)phenol is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. acs.org

Table 1: Methods for the Reduction of Aromatic Nitro Compounds

| Method | Reagents | Notes |

|---|---|---|

| Catalytic Hydrogenation | Raney nickel, Pd/C, PtO₂ | Widely used in industrial scale reductions. wikipedia.org |

| Metal in Acid | Fe/H⁺, SnCl₂ | Classic and effective methods. wikipedia.org |

| Sulfide Reduction | Na₂S, H₂S/base | Can offer selectivity in dinitro compounds. wikipedia.org |

| Metal-Free Reduction | HSiCl₃/tertiary amine | Mild conditions, tolerates many functional groups. google.comorganic-chemistry.org |

Nucleophilic Displacement Reactions Facilitated by the Nitro Group

The strongly electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.govbrainly.comquora.com This activation is most pronounced at the ortho and para positions relative to the nitro group. brainly.com In a typical SNAr mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. brainly.com Subsequent elimination of a leaving group restores the aromaticity of the ring. nih.govbrainly.com While the hydroxyl group itself is a poor leaving group, the presence of the nitro group can facilitate the displacement of other leaving groups, such as halogens, that may be present on the ring. nih.gov The leaving ability of the nitro group itself is generally lower than that of halogens, but its displacement can occur, particularly when the aromatic ring is highly activated by multiple electron-withdrawing groups. nih.gov

Transformations Involving the Trifluoromethyl Group

Influence of Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl (-CF₃) group exerts a profound influence on the reactivity of the aromatic ring primarily through its strong inductive electron-withdrawing effect. nih.gov This effect deactivates the aromatic ring towards electrophilic substitution reactions, making them less favorable than on an unsubstituted benzene (B151609) ring. However, this deactivation is not uniform across all positions.

The incorporation of a -CF₃ group into organic compounds can enhance properties like chemical and metabolic stability, lipophilicity, and bioavailability, which is why it is prevalent in many pharmaceuticals and agrochemicals. nih.gov While generally stable, the trifluoromethyl group can undergo decomposition under certain conditions, such as with some transition metal catalysts, Lewis acids, or under base-catalyzed conditions. nih.gov

In superacidic media like trifluoromethanesulfonic acid (CF₃SO₃H), trifluoromethyl-substituted arenes have been shown to react to give Friedel-Crafts-type products. nih.gov These reactions are thought to proceed through the formation of carbocationic or acylium ion intermediates. nih.gov The strong electron-withdrawing nature of the -CF₃ group can enhance the electrophilic character at cationic sites, leading to greater positive charge-delocalization and unique chemo-, regio-, and stereoselectivity in reactions. nih.gov

Reactions at Adjacent Positions Induced by Trifluoromethyl Group Electron-Withdrawing Effects

The potent electron-withdrawing nature of the trifluoromethyl group significantly activates adjacent electrophilic sites. nih.gov For this compound, this means the reactivity of the carbon atoms ortho and para to the -CF₃ group is heavily influenced. Research on related compounds, such as 2-(trifluoromethyl)phenol (B147641), has shown that in the presence of a superacid, dimerization can occur, leading to the formation of benzophenone (B1666685) derivatives. nih.gov This suggests that the -CF₃ group can facilitate intermolecular reactions by activating the aromatic ring for nucleophilic attack by another molecule. nih.gov

The combination of the -CF₃ and -NO₂ groups on the phenol ring creates a highly electron-deficient aromatic system. This electronic environment makes the phenolic proton more acidic compared to phenol itself. The positions on the ring become susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially at carbons activated by the nitro group (ortho and para positions).

Cycloaddition and Annulation Reactions of Derivatives

While direct cycloaddition reactions on the aromatic ring of this compound are uncommon, its derivatives can be valuable substrates in such transformations. The functional groups present allow for the synthesis of derivatives, such as alkenes or alkynes, which can readily participate in cycloaddition and annulation reactions to build complex heterocyclic structures.

Nitroalkenes, for instance, are well-known building blocks in [3+2]-annulation reactions for synthesizing a wide variety of five-membered aromatic nitrogen heterocycles like pyrroles, pyrazoles, and imidazoles. chim.itresearchgate.net The nitro group in these reactions can act as both an activating group and a leaving group. chim.itresearchgate.net A derivative of this compound containing an alkene moiety could undergo such annulations with 1,3-dipoles. chim.itresearchgate.net

Similarly, the trifluoromethyl group plays a significant role in [3+2] cycloaddition reactions. Studies on the reaction of C-phenyl-N-methylnitrone with ethyl trifluoroacetoacetate have shown that the presence of a -CF₃ group accelerates the reaction rate. nih.govscilit.com The reaction proceeds with high regioselectivity, which is often controlled by other substituents like an ester group. nih.govscilit.com Therefore, derivatives of this compound containing a double bond would be expected to show enhanced reactivity in cycloadditions with dipoles like nitrones and diazo compounds. nih.govnih.govbibliotekanauki.pl For example, a one-pot [3+2] cycloaddition–isomerization–oxidation sequence has been developed to synthesize 5-aryl-3-trifluoromethylpyrazoles from styrene (B11656) derivatives and 2,2,2-trifluorodiazoethane. nih.gov

Metal-Catalyzed Transformations and Coupling Reactions

The structure of this compound and its potential derivatives are amenable to various metal-catalyzed transformations, which are cornerstones of modern synthetic chemistry. The presence of the aromatic ring and the potential to introduce halide functionalities opens the door to numerous cross-coupling reactions.

Aryl boronic acids derived from trifluoromethylated compounds are viable partners in copper-mediated or -catalyzed cross-coupling reactions. nih.gov Furthermore, nickel-catalyzed electrochemical C(sp²)-C(sp³) cross-coupling reactions have been successfully demonstrated between aryl halides and benzylic trifluoroborates, highlighting a pathway for forming carbon-carbon bonds under mild conditions. nih.gov

The trifluoromethyl group itself can be installed using metal-catalyzed methods. Oxidative trifluoromethylation of arenes can be achieved using nucleophilic trifluoromethylation reagents like CF₃SiMe₃ in the presence of oxidants and often a copper catalyst. nih.gov While the subject molecule already contains the -CF₃ group, this reactivity is relevant for the synthesis of related structures. Additionally, the nitro group can be reduced to an amine, which can then participate in a wide range of metal-catalyzed C-N bond-forming reactions.

Theoretical and Computational Investigations

In Silico Assessment of Reactivity Indices

In silico assessments, grounded in Density Functional Theory (DFT), provide significant insights into the intrinsic chemical behavior of molecules by calculating various reactivity indices. hakon-art.com These descriptors are categorized as either global, describing the reactivity of the molecule as a whole, or local, identifying the reactivity of specific atomic sites within the molecule. researchgate.net For 3-Nitro-2-(trifluoromethyl)phenol, these computational tools are invaluable for predicting its stability, reactivity, and the specific sites prone to chemical attack.

Global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijarset.comnih.gov The HOMO energy is related to the molecule's capacity to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. nih.govresearchgate.net The gap between these frontier orbitals (HOMO-LUMO gap) is a critical parameter; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates higher reactivity and lower stability. hakon-art.comijarset.com

Key global reactivity indices include chemical potential (µ), absolute hardness (η), absolute softness (S), and the electrophilicity index (ω). researchgate.netijnc.ir Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. nih.govresearchgate.net Hard molecules possess a large HOMO-LUMO gap, making them less reactive, while soft molecules have a small gap and are more polarizable and reactive. ijarset.com The electrophilicity index quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic nature. researchgate.netijarset.com

Table 1: Global Reactivity Descriptors and Their Formulations This table outlines the key global reactivity descriptors calculated from the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

| Descriptor | Formula | Description |

| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Potential (µ) | µ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Quantifies the resistance of the molecule to charge transfer. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = µ² / (2η) | Measures the propensity of the species to accept electrons. |

Environmental Fate of this compound Remains Largely Uncharacterized

Detailed environmental data for the chemical compound this compound, including its transformation and mobility in the environment, is not extensively available in published scientific literature. Much of the existing research on nitrated trifluoromethylphenols focuses on its isomer, 4-Nitro-3-(trifluoromethyl)phenol (TFM), a well-known lampricide used to control sea lamprey populations. While these compounds share structural similarities, their differing substitution patterns on the phenol (B47542) ring can lead to significant differences in their environmental behavior.

The search for specific data on the photodegradation, microbial degradation, soil adsorption, and volatilization of this compound (CAS No. 386-72-1, also known as 2-Nitro-3-(trifluoromethyl)phenol) did not yield specific experimental or calculated values for the parameters outlined in the requested article structure.

Therefore, a detailed article focusing solely on the environmental behavior and degradation mechanisms of this compound cannot be generated at this time due to the absence of specific research findings for this particular isomer. Information available for the related compound, 4-Nitro-3-(trifluoromethyl)phenol, cannot be directly attributed to this compound without significant scientific uncertainty.

Further research and environmental studies are required to determine the specific pathways of environmental transformation and the distribution and mobility of this compound.

Environmental Behavior and Degradation Mechanisms

Bioconcentration Potential in Aquatic Organisms (BCF Values)

However, the bioconcentration potential of a substance can often be estimated from its physicochemical properties, particularly its octanol-water partition coefficient (Kow). Nitrophenols, as a class of compounds, generally possess low octanol-water partition coefficients. waterquality.gov.au This characteristic suggests a low propensity for these chemicals to partition from water into the fatty tissues of aquatic organisms. Consequently, the potential for significant bioaccumulation of nitrophenols in most aquatic species is not expected to be high. waterquality.gov.au Based on this general behavior of nitrophenols, it can be inferred that 3-Nitro-2-(trifluoromethyl)phenol is also likely to exhibit a low bioconcentration potential.

Table 1: General Bioconcentration Potential of Nitrophenols

| Compound Class | General Octanol-Water Partition Coefficient (Kow) | Expected Bioconcentration Potential |

| Nitrophenols | Low | Low |

Note: This table is based on the general properties of the nitrophenol class of compounds, as specific data for this compound is not available.

Identification of Environmental Degradation Products

The environmental degradation of this compound can proceed through various mechanisms, including biodegradation and photolysis. While specific degradation products for this compound have not been extensively documented, the degradation pathways of similar nitrophenolic compounds have been studied, providing insight into the likely transformation products.

Biodegradation of nitrophenols in water and soil is an important environmental fate process. cdc.gov Studies on other nitrophenols have shown that under anaerobic conditions, the nitro group can be reduced to an amino group, leading to the formation of aminophenols. cdc.gov For instance, the anaerobic biodegradation of 2-nitrophenol (B165410) and 4-nitrophenol (B140041) has been shown to yield 2-aminophenol (B121084) and 4-aminophenol, respectively. cdc.gov

Photolysis, the breakdown of compounds by light, is another significant degradation pathway for nitrophenols in the environment, particularly in near-surface waters. cdc.gov The degradation of nitrophenols through photolysis can lead to the formation of various intermediate products. For example, the photolysis of other nitrophenols has been shown to produce compounds such as catechols.

Given these established degradation pathways for related compounds, it is plausible that the environmental degradation of this compound could result in the formation of corresponding aminophenol and catechol derivatives. However, without specific experimental data, the exact nature and quantity of these degradation products remain speculative.

Table 2: Potential Environmental Degradation Products of Nitrophenols

| Degradation Pathway | Precursor Compound Class | Potential Degradation Products |

| Anaerobic Biodegradation | Nitrophenols | Aminophenols |

| Photolysis | Nitrophenols | Catechols |

Note: This table illustrates potential degradation products based on the known behavior of the nitrophenol class of compounds. The specific degradation products of this compound have not been empirically confirmed.

Compound Names Mentioned in this Article

Applications As a Versatile Chemical Building Block in Research

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of the hydroxyl, nitro, and trifluoromethyl groups on the phenol (B47542) ring makes 3-Nitro-2-(trifluoromethyl)phenol a valuable starting material for the synthesis of elaborate organic structures. These functional groups can be selectively modified or can influence the reactivity of the aromatic ring, enabling the construction of complex molecular architectures.

Intermediate for Fluorinated Pharmaceutical Scaffolds (excluding clinical effects)

The incorporation of fluorine and trifluoromethyl groups into pharmaceutical compounds is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. nih.gov Consequently, trifluoromethyl-substituted phenols are valuable intermediates in medicinal chemistry. acs.orgchemscene.com While direct examples of the use of this compound in the synthesis of specific pharmaceutical scaffolds are not extensively documented in publicly available literature, its potential is evident. The nitro group can be readily reduced to an amine, which can then undergo a variety of transformations to build more complex heterocyclic structures. This resulting 3-amino-2-(trifluoromethyl)phenol (B3375129) is a key intermediate for further elaboration.

For instance, the amino group can be acylated, alkylated, or used in cyclization reactions to form a range of heterocyclic systems that are common in drug molecules. The trifluoromethyl group, being a strong electron-withdrawing group, can influence the acidity of the phenolic hydroxyl and the basicity of the derived amino group, thereby modulating the reactivity and properties of the resulting molecules. The synthesis of various fluorinated and nitrated bioactive molecules underscores the potential utility of this compound as a starting material. bldpharm.comacs.org

Table 1: Potential Pharmaceutical Scaffolds from this compound Derivatives

| Precursor Derivative | Potential Transformation | Resulting Scaffold Type |

| 3-Amino-2-(trifluoromethyl)phenol | Acylation and Cyclization | Benzoxazoles, Benzimidazoles |

| 3-Amino-2-(trifluoromethyl)phenol | Reaction with dicarbonyls | Quinolines, Quinoxalines |

| This compound | Etherification and reduction | Substituted anilines for further coupling |

Building Block for Agrochemical Development (excluding efficacy/toxicity)

Similar to the pharmaceutical industry, the agrochemical sector frequently utilizes fluorinated compounds to enhance the properties of active ingredients. researchgate.netnih.gov The trifluoromethyl group is a common substituent in many modern pesticides. nih.gov Nitrophenols have also been used as precursors in the synthesis of agrochemicals.

This compound can serve as a foundational molecule for the development of novel agrochemicals. The nitro group can be a precursor to other functionalities, or it can be retained in the final structure, as many nitroaromatic compounds exhibit biological activity. The phenolic hydroxyl allows for the introduction of various ether or ester linkages, which can be used to modify the molecule's physical and chemical properties. The synthesis of fluorinated pyrazoles and other heterocyclic compounds as active agrochemical ingredients highlights the importance of fluorinated building blocks like this compound. nih.gov

Synthesis of Advanced Materials and Functional Polymers

The trifluoromethyl group is known to impart desirable properties to polymers, such as thermal stability, chemical resistance, and specific optical and electronic properties. Therefore, monomers containing this group are of significant interest in materials science. acs.orgacs.org

This compound can be envisioned as a precursor to monomers for high-performance polymers. For example, the phenolic hydroxyl group can be converted into a polymerizable group, such as an acrylate (B77674) or a styrene (B11656) ether. The resulting monomer could then be polymerized to yield a polymer with a high density of trifluoromethyl groups. The nitro group could be retained to influence the polymer's electronic properties or it could be chemically modified either before or after polymerization to introduce other functionalities. Research into trifluoromethyl-substituted polymers has demonstrated their potential in applications such as organic solar cells and materials with specific surface properties. acs.orgelsevierpure.com

Precursor for Dyes and Pigments

Azo dyes are a major class of synthetic colorants that are characterized by the presence of one or more azo (–N=N–) groups. nih.gov Their synthesis typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component, such as a phenol or another amine. unb.ca

This compound can be readily converted into a key intermediate for the synthesis of azo dyes. The reduction of the nitro group to a primary amine yields 3-amino-2-(trifluoromethyl)phenol. This amine can then be diazotized using nitrous acid to form a diazonium salt. The subsequent coupling of this diazonium salt with various aromatic compounds, such as naphthols or other phenols, would lead to the formation of a wide range of azo dyes. researchgate.netsciencemadness.orgtandfonline.com The presence of the trifluoromethyl group in the final dye molecule would likely influence its color, lightfastness, and other properties.

Table 2: General Synthetic Scheme for Azo Dyes from this compound

| Step | Reactant(s) | Intermediate/Product | General Reaction |

| 1. Reduction | This compound, Reducing agent (e.g., Sn/HCl) | 3-Amino-2-(trifluoromethyl)phenol | Ar-NO₂ → Ar-NH₂ |

| 2. Diazotization | 3-Amino-2-(trifluoromethyl)phenol, NaNO₂, HCl | 2-(Trifluoromethyl)phenol-3-diazonium chloride | Ar-NH₂ → Ar-N₂⁺Cl⁻ |

| 3. Azo Coupling | 2-(Trifluoromethyl)phenol-3-diazonium chloride, Coupling component (e.g., phenol, naphthol) | Azo Dye | Ar-N₂⁺Cl⁻ + Ar'-H → Ar-N=N-Ar' |

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. acs.orgorganic-chemistry.orgtcichemicals.com This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. acs.orgtcichemicals.com

Phenols are known to participate in various MCRs, such as the Ugi and Biginelli reactions, where they can act as the nucleophilic component. acs.org While specific examples of this compound participating in MCRs are not prevalent in the literature, its chemical structure suggests its potential utility in such transformations. The phenolic hydroxyl group can act as a nucleophile, and the electron-withdrawing nature of the nitro and trifluoromethyl groups would influence its reactivity. For instance, it could potentially be used in a one-pot synthesis to generate highly substituted heterocyclic scaffolds of interest in medicinal chemistry and materials science. The development of MCRs involving ortho-quinone methides generated in situ from phenols and aldehydes further illustrates the potential for this class of compounds in convergent synthesis strategies. nih.gov

Research on Energetic Materials (as a component or precursor)

Energetic materials are substances that store a large amount of chemical energy that can be released rapidly. The presence of nitro groups is a common feature in many explosive compounds. Nitrophenols, for example, are a known class of energetic materials. researchgate.neticm.edu.pl

The structure of this compound, containing both a nitro group and a trifluoromethyl group, suggests its potential as a precursor or a component in the field of energetic materials. The trifluoromethyl group can increase the density and thermal stability of a molecule, which are desirable properties for energetic materials. While there is no direct published research on the energetic properties of this compound itself, the broader context of research into nitro-containing compounds and the development of safer and more reliable energetic material precursors indicates that molecules with this combination of functional groups are of scientific interest. purdue.eduarmy.mil

Future Research Directions and Emerging Trends

Development of Novel and Atom-Economical Synthetic Routes

The synthesis of highly functionalized aromatic compounds like 3-Nitro-2-(trifluoromethyl)phenol often relies on classical methods that may lack efficiency and generate significant waste. Future research should prioritize the development of novel, greener, and more atom-economical synthetic strategies. primescholars.com Atom economy is a critical metric in green chemistry, focusing on maximizing the incorporation of reactant atoms into the final product. primescholars.com

Traditional syntheses might involve multi-step sequences with harsh reagents, such as the nitration of a trifluoromethylphenol precursor or the diazotization and subsequent hydrolysis of an aniline (B41778) derivative, a process which can involve hazardous intermediates. dovepress.comgoogle.com Emerging research should aim to overcome these limitations. A key goal is the development of catalytic systems that enable the direct and selective introduction of the required functional groups onto a simpler aromatic core, minimizing the use of stoichiometric reagents and the formation of byproducts. rsc.org

| Synthetic Approach | Description | Potential Advantages |

| Traditional Routes | Multi-step synthesis involving classical nitration and trifluoromethylation reactions. May rely on hazardous reagents like antimony trifluoride (SbF₃) or anhydrous HF. dovepress.com | Well-established procedures. |

| Catalytic Direct Functionalization | Single-step or tandem reactions using transition metal or organocatalysts to introduce nitro and trifluoromethyl groups onto a phenol (B47542) backbone. | Higher atom economy, reduced waste, milder reaction conditions, improved safety. primescholars.comrsc.org |

| Flow Chemistry Synthesis | Synthesis performed in a continuous flow reactor. | Enhanced safety for handling reactive intermediates, improved heat and mass transfer, potential for scalability and automation. chemrxiv.orgchemrxiv.org |

The pursuit of such routes aligns with the broader goals of sustainable chemistry, aiming to make the production of valuable fluorinated compounds more environmentally benign. dovepress.com

Exploration of Under-Investigated Reaction Pathways

The reactivity of this compound is not yet fully explored. The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro and trifluoromethyl groups creates a unique electronic landscape on the aromatic ring, opening possibilities for various chemical transformations.

Future investigations could focus on:

Selective Functionalization: Probing the reactivity of the three available positions on the aromatic ring towards further electrophilic or nucleophilic substitution. The directing effects of the existing substituents make regioselectivity a challenging but rewarding area of study.

Transformations of the Nitro Group: The nitro group is a versatile functional handle. Its reduction to an amino group would yield 2-amino-6-(trifluoromethyl)phenol, a valuable building block for heterocycle synthesis or further functionalization via diazotization chemistry.

Reactions at the Phenolic Hydroxyl: Derivatization of the hydroxyl group to form ethers or esters can modulate the compound's physical and chemical properties, creating new molecular scaffolds.

Cycloaddition Reactions: While research has been conducted on cycloadditions with related 3-nitro-2H-chromenes researchgate.net, the potential of this compound itself to participate in or serve as a precursor for cycloaddition reactions remains an under-investigated area.

| Potential Reaction | Reactant/Condition | Potential Product | Significance |

| Electrophilic Aromatic Substitution | e.g., Halogenating agent (NBS, NIS) | Halogenated derivative | Access to new building blocks with additional functional handles. rsc.org |

| Nitro Group Reduction | e.g., Catalytic hydrogenation | 2-Amino-6-(trifluoromethyl)phenol | Precursor for pharmaceuticals, agrochemicals, and dyes. |

| O-Alkylation (Williamson Ether Synthesis) | Alkyl halide, base | Phenolic ether derivative | Modification of solubility, reactivity, and biological activity. |

| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophile | Substitution of the nitro group (if activated) | Potential for direct introduction of new functionalities. |

Advanced Mechanistic Investigations via Combined Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The complex electronic nature of this compound calls for advanced mechanistic studies that combine experimental techniques with high-level computational modeling.

Density Functional Theory (DFT) calculations can provide invaluable insights into reaction pathways, transition state energies, and the origins of regioselectivity. epa.gov For instance, a computational study on a related trifluoromethylated chromene system successfully elucidated the mechanism of a nitro group migration. epa.gov Similar approaches could be applied to reactions involving this compound to rationalize experimental observations.

Experimental methods like kinetic studies, isotope labeling, and in-situ spectroscopic monitoring can be used to probe reaction intermediates and validate computational models. A study on a functionalized chromone (B188151) derivative successfully used a combination of spectroscopic techniques (NMR, IR, UV-Vis) and quantum chemical calculations to interpret its structure and properties. mdpi.com This integrated strategy provides a powerful paradigm for future mechanistic work on this compound and its derivatives.

Applications in Emerging Fields of Chemical Research (e.g., flow chemistry, photocatalysis)

Modern synthetic chemistry is increasingly embracing enabling technologies like flow chemistry and photocatalysis to access novel reactivity and improve process efficiency and safety.

Flow Chemistry: The synthesis or derivatization of this compound could be significantly enhanced by transitioning from batch to continuous flow processes. Flow chemistry allows for precise control over reaction parameters, rapid optimization, and safer handling of potentially energetic or unstable intermediates. chemrxiv.org Recent work has demonstrated the power of flow platforms for generating and using reactive trifluoromethyl anions, highlighting the potential for applying this technology to the synthesis of complex CF₃-containing molecules. chemrxiv.org

Photocatalysis: Visible-light photocatalysis offers a green and powerful method for generating reactive intermediates under mild conditions. nih.gov Research has shown the photocatalytic generation of trifluoromethyl nitrene from a precursor for use in alkene aziridination. nih.gov This suggests that the nitro group in this compound could be a target for photocatalytic transformations. Furthermore, photocatalysis is a key method for initiating radical reactions, which could enable novel C-H functionalization or trifluoromethylation pathways involving this scaffold. acs.org

Design of New Fluorinated Building Blocks based on this compound Structure

This compound is itself a valuable fluorinated building block. bldpharm.combldpharm.com However, its true potential lies in its use as a starting material for a diverse library of more complex, highly functionalized building blocks for medicinal chemistry and materials science. acs.org

By chemically modifying the existing functional groups, a wide array of new structures can be accessed. The reduction of the nitro group to an amine, followed by Sandmeyer or related reactions, can introduce halogens, cyano, or other groups. The phenolic hydroxyl can be converted to a triflate, a common leaving group in cross-coupling reactions. These transformations would generate a portfolio of novel trifluoromethylated aromatic compounds with tailored properties for specific applications. The versatility of trifluoromethyl-containing synthons, such as trifluoromethylnitrones, in creating diverse heterocyclic structures serves as an inspiration for this approach. rsc.org

| Parent Compound | Transformation | Resulting Building Block | Potential Application |

| This compound | Nitro reduction | 2-Amino-6-(trifluoromethyl)phenol | Synthesis of bioactive heterocycles |

| This compound | O-Triflation | 3-Nitro-2-(trifluoromethyl)phenyl triflate | Suzuki, Buchwald-Hartwig, or other cross-coupling reactions |

| 2-Amino-6-(trifluoromethyl)phenol | Sandmeyer Reaction (e.g., with CuBr) | 2-Bromo-6-(trifluoromethyl)phenol | Orthogonal functionalization in multi-step synthesis |

| This compound | Catalytic C-H activation | Derivatized at C-4, C-5, or C-6 | Late-stage functionalization |

Refined Environmental Fate Modeling for Sustainable Chemical Design

The high stability of the carbon-fluorine bond means that many organofluorine compounds can be persistent in the environment. acs.org There is a growing awareness of the environmental impact of certain fluorinated molecules, often termed "forever chemicals". acs.orgnih.gov Therefore, a proactive approach to understanding the environmental fate of this compound is a crucial aspect of responsible chemical innovation.

Future research should focus on refined environmental fate modeling. This involves:

Atmospheric Degradation Studies: Investigating the reaction kinetics of the compound with atmospheric oxidants like hydroxyl (OH) radicals to estimate its atmospheric lifetime.

Product Identification: Identifying the primary degradation products formed during atmospheric or aqueous decomposition. For example, studies on other fluorinated compounds predict the formation of trifluoroacetaldehyde (B10831) (CF₃CHO) as a degradation product. regulations.gov

Ecotoxicity Assessment: Evaluating the toxicity of the parent compound and its principal degradation products to relevant aquatic and terrestrial organisms.

By integrating these models early in the design phase, chemists can develop more sustainable fluorinated chemicals, either by modifying the structure to enhance biodegradability or by being fully aware of the environmental profile of the molecules they create.

Q & A

Q. What are the standard synthetic routes for preparing 3-nitro-2-(trifluoromethyl)phenol, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic aromatic substitution or hydrolysis of halogenated precursors. For example, a method analogous to the synthesis of 4-nitro-2-trifluoromethylphenol (CAS 88-30-2) involves refluxing a halogenated nitro-trifluoromethylbenzene derivative with aqueous NaOH in ethanol, followed by purification via column chromatography (petroleum ether/ethyl acetate) . Optimization may include adjusting stoichiometric ratios (e.g., NaOH:substrate = 2:1), reaction time (e.g., 24 hours at reflux), and temperature control to mitigate side reactions like over-hydrolysis. Yield improvements (e.g., from 43% to higher) can be achieved using microwave-assisted synthesis or catalytic methods.

Q. How can the acidity of this compound be experimentally determined, and what factors influence its pKa?

The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly enhance acidity. Potentiometric titration in aqueous or mixed solvents (e.g., water-DMSO) is a standard method. UV-Vis spectroscopy can also monitor deprotonation shifts in absorbance spectra. Comparative studies with analogs (e.g., p-(trifluoromethyl)phenol) suggest a pKa range of ~4–6, influenced by solvent polarity and substituent positioning .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR (¹H/¹⁹F/¹³C): Assign peaks using deuterated solvents (e.g., CDCl₃) to confirm aromatic proton environments and CF₃ group integrity.

- Mass Spectrometry (EI/ESI): Validate molecular weight (theoretical ~207.11 g/mol) and fragmentation patterns .

- HPLC: Monitor purity (>95%) with reverse-phase C18 columns and UV detection at λ = 254 nm .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Engineering Controls: Use fume hoods to avoid inhalation of toxic fumes (e.g., HF from decomposition).

- Fire Safety: Employ dry powder or CO₂ extinguishers; avoid water jets due to reactive byproducts .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

Single-crystal X-ray diffraction data can be processed with SHELXT for structure solution and SHELXL for refinement. Key steps include:

- Data Collection: High-resolution (<1.0 Å) data at low temperature (e.g., 100 K) to reduce thermal motion artifacts.

- Hydrogen Bonding Analysis: Identify intermolecular interactions (e.g., O-H···O/N) using SHELXPRO to map hydrogen-bonding networks .

- Validation: Check for R-factor convergence (<0.05) and validate geometry using CCDC software.

Q. What computational methods elucidate the electronic effects of nitro and trifluoromethyl groups on reactivity?

- DFT Calculations (e.g., Gaussian, ORCA): Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs) and electrostatic potential (ESP) maps.

- Solvent Modeling: Use COSMO-RS to predict solvation effects on acidity and reaction kinetics .

- Comparative Studies: Compare charge distribution with analogs (e.g., 3-nitro-4-CF₃-phenol) to isolate substituent contributions .

Q. How does this compound interact with biological targets, and what structural modifications enhance bioactivity?

- Enzyme Inhibition Assays: Screen against targets like cytochrome P450 or kinases to identify inhibition mechanisms (IC₅₀ determination via fluorogenic substrates).

- SAR Studies: Introduce substituents (e.g., amino, boronic ester groups) at the phenol ring to improve binding affinity. For example, boronate derivatives (e.g., 2-(dioxaborolan-2-yl)-5-CF₃-phenol) show potential in protease inhibition .

- Fluorine-Specific Probes: Utilize ¹⁹F NMR to track binding dynamics in real time .

Q. What strategies resolve contradictions in reported synthetic yields or physicochemical properties?

- Meta-Analysis: Compare solvent systems (e.g., ethanol vs. DMF) and catalysts (e.g., phase-transfer agents) across studies.

- Reproducibility Checks: Replicate procedures under inert atmospheres to exclude oxidation side reactions.

- Advanced Characterization: Use X-ray crystallography to confirm structural assignments and rule out isomerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.